molecular formula C22H24N2O4S B2880793 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448064-38-7

2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2880793
CAS RN: 1448064-38-7
M. Wt: 412.5
InChI Key: JIHVGVRMYVAHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, also known as IND24, is a compound that has gained attention in recent years due to its potential for use in scientific research. This compound has shown promise in various studies as a potential treatment for certain diseases and has been the subject of much research in the scientific community.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical methods have been employed for the synthesis of derivatives related to 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone. For example, electrochemical syntheses involving the oxidation of hydroquinone and related compounds in the presence of arylsulfinic acids as nucleophiles have led to the development of new mono and di-substituted hydroquinone and benzoquinone derivatives (Nematollahi et al., 2014).

Heteroarylation and Alkaloid Synthesis

Palladium(0)-catalyzed coupling has been utilized for the preparation of indole alkaloids, showcasing the compound's potential in the synthesis of complex organic structures with medicinal relevance. This methodology has enabled efficient general methods for the preparation of (2-pyridyl)indoles and their application to indole alkaloid synthesis, demonstrating the compound's utility in creating biologically active molecules (Amat et al., 1997).

Anticancer Activity

Novel sulfones carrying biologically active moieties have been synthesized starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds have been evaluated for their in vitro anticancer activity, highlighting the potential therapeutic applications of derivatives related to 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone in cancer treatment (Bashandy et al., 2011).

Antibacterial and Antifungal Activities

Derivatives of 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone have been synthesized and screened for their antimicrobial activities. These studies have contributed to the development of novel compounds with significant antibacterial and antifungal effects, underscoring the importance of such derivatives in the search for new therapeutic agents (Rehman et al., 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-28-17-6-8-18(9-7-17)29(26,27)19-10-12-24(13-11-19)22(25)14-16-15-23-21-5-3-2-4-20(16)21/h2-9,15,19,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHVGVRMYVAHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

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